molecular formula C10H14ClNO2S B13613561 1-(4-Chlorophenyl)butane-1-sulfonamide

1-(4-Chlorophenyl)butane-1-sulfonamide

Cat. No.: B13613561
M. Wt: 247.74 g/mol
InChI Key: SLFUNIIZVHDJEJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butane-1-sulfonamide is an organic compound with the molecular formula C10H14ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a butane chain, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)butane-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorobenzenesulfonyl chloride+ButylamineThis compound+HCl\text{4-Chlorobenzenesulfonyl chloride} + \text{Butylamine} \rightarrow \text{this compound} + \text{HCl} 4-Chlorobenzenesulfonyl chloride+Butylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of N-alkyl or N-acyl derivatives.

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

1-(4-Chlorophenyl)butane-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial or antifungal properties.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonamide: Similar structure but lacks the butane chain.

    N-Butylsulfonamide: Similar structure but lacks the 4-chlorophenyl group.

    1-(4-Methylphenyl)butane-1-sulfonamide: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

1-(4-Chlorophenyl)butane-1-sulfonamide is unique due to the presence of both the 4-chlorophenyl group and the butane chain, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.74 g/mol

IUPAC Name

1-(4-chlorophenyl)butane-1-sulfonamide

InChI

InChI=1S/C10H14ClNO2S/c1-2-3-10(15(12,13)14)8-4-6-9(11)7-5-8/h4-7,10H,2-3H2,1H3,(H2,12,13,14)

InChI Key

SLFUNIIZVHDJEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)S(=O)(=O)N

Origin of Product

United States

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